Trichodiene

Descripción

Propiedades

IUPAC Name |

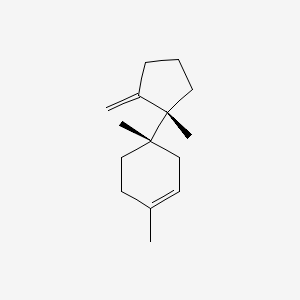

(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLSTROSSKYYNK-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)C2(CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318181 | |

| Record name | Trichodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28624-60-4 | |

| Record name | Trichodiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHODIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Mycotoxin Synthesis: A Technical Guide to the Trichodiene Biosynthesis Pathway in Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichothecenes, a large family of sesquiterpenoid mycotoxins, are produced by various fungal genera, most notably Fusarium. These toxins pose a significant threat to food safety and animal health due to their widespread contamination of cereal crops. The biosynthesis of all trichothecenes begins with the cyclization of farnesyl pyrophosphate (FPP) to form the parent hydrocarbon, trichodiene. This critical step is the gateway to a complex metabolic network leading to the production of over 150 different trichothecene structures. Understanding the intricacies of the this compound biosynthesis pathway is paramount for developing effective strategies to mitigate mycotoxin contamination and for exploring potential pharmaceutical applications of these bioactive compounds. This technical guide provides an in-depth exploration of the core of this pathway in Fusarium species, focusing on the key enzymes, their kinetics, the genetic regulation of the pathway, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway: From Precursor to Core Intermediate

The journey from the universal isoprenoid precursor, FPP, to the diverse array of trichothecenes is initiated by a pivotal enzymatic reaction followed by a series of oxidative modifications.

The first committed step in trichothecene biosynthesis is the cyclization of farnesyl pyrophosphate (FPP) to this compound.[1] This reaction is catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[2] Following its formation, this compound undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, primarily encoded by the Tri4 gene. These reactions lead to the formation of a variety of oxygenated intermediates.

Quantitative Data on Key Pathway Components

A thorough understanding of the this compound biosynthesis pathway necessitates the examination of quantitative data related to its key enzymes and products.

Enzyme Kinetic Parameters

The catalytic efficiency of the enzymes involved in this compound biosynthesis is a critical determinant of the overall flux through the pathway. This compound synthase (Tri5) has been the most extensively studied enzyme.

| Enzyme | Fusarium Species | Substrate | KM (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |

| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | 0.062 | - | - | [2] |

| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | 0.087 | - | - | [3] |

| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | - | 0.09 (at 15°C) | - | [4] |

| This compound Synthase (recombinant) | F. sporotrichioides | Farnesyl Pyrophosphate | - | - | 0.07 | [5] |

Gene Expression and Toxin Production

The expression of the Tri genes and the subsequent production of trichothecenes are tightly regulated and influenced by various environmental and genetic factors.

| Fusarium Species | Condition | Gene | Fold Change in Expression | Trichothecene Production (µg/kg) | Reference |

| F. graminearum | High Nitrogen | Tri5 | Increased | Increased | [6] |

| F. graminearum | Low pH | Tri5, Tri4, Tri6, Tri10 | Induced | Increased | [7] |

| F. langsethiae | 30°C, 0.98 aw, elevated CO2 | Tri5 | 5.3-fold increase | 73-fold increase in T-2/HT-2 | [8] |

| F. graminearum PH1 | Rice media | - | - | 120,190 (DON + 3ADON + 15ADON) | [9] |

| F. graminearum F1 | Rice media | - | - | 69,389 (DON + 3ADON + 15ADON) | [9] |

| F. graminearum 5035 | Rice media | - | - | 12,060 (DON + 3ADON + 15ADON) | [9] |

Regulation of the this compound Biosynthesis Pathway

The production of trichothecenes is a highly regulated process, involving a complex network of pathway-specific and global regulators.

The Tri Gene Cluster and its Regulators

Most of the genes required for trichothecene biosynthesis are located in a conserved gene cluster known as the Tri cluster.[1] Within this cluster are two key transcriptional regulators: Tri6 and Tri10. Tri6 encodes a Cys2His2 zinc finger transcription factor that binds to the promoter of other Tri genes, activating their expression.[10][11] Tri10 encodes a regulatory protein that is also essential for the transcriptional activation of the Tri genes.[10]

Signaling Pathways Modulating Trichothecene Production

Environmental cues are transduced through various signaling pathways to regulate the expression of the Tri genes. The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway and mitogen-activated protein kinase (MAPK) pathways have been shown to play significant roles.[12][13] For instance, cAMP signaling positively regulates DON production in F. graminearum, with Tri6 being essential for this regulation.[12]

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of molecular and analytical techniques. Detailed methodologies for key experiments are provided below.

Gene Knockout in Fusarium graminearum using Protoplast Transformation

This protocol describes a general method for creating gene deletion mutants in F. graminearum through protoplast transformation, which can be adapted for split-marker or CRISPR-Cas9 based approaches.[14][15]

1. Protoplast Preparation:

-

Grow F. graminearum mycelia in liquid medium.

-

Harvest and wash the mycelia.

-

Incubate the mycelia in a protoplasting solution containing cell wall-degrading enzymes (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M KCl).[16]

-

Filter the resulting protoplasts through sterile mesh to remove mycelial debris.

-

Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5).[16]

-

Quantify the protoplast concentration using a hemocytometer.

2. Transformation:

-

To a suspension of protoplasts, add the gene knockout construct (e.g., a split-marker construct or a CRISPR-Cas9 ribonucleoprotein complex with a repair template).

-

Add a solution of polyethylene glycol (PEG) to facilitate DNA uptake.[17]

-

Incubate the mixture on ice.

-

Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin B).

3. Mutant Screening and Verification:

-

Isolate individual transformants that grow on the selective medium.

-

Screen for the desired gene deletion using PCR with primers flanking the target gene and internal to the selection marker.

-

Confirm the gene knockout by Southern blot analysis.

This compound Synthase Activity Assay

This assay measures the enzymatic activity of this compound synthase by quantifying the conversion of radiolabeled FPP to this compound.[4]

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Add a known amount of purified this compound synthase or a crude protein extract.

-

Add [3H]-labeled farnesyl pyrophosphate to the reaction mixture.

2. Incubation and Extraction:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Stop the reaction by adding a quenching solution (e.g., EDTA in a basic buffer).

-

Extract the product, [3H]-trichodiene, with an organic solvent (e.g., hexane or pentane).

3. Quantification:

-

Quantify the amount of [3H]-trichodiene in the organic phase using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Extraction and Quantification of Trichothecenes by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of trichothecenes.[18][19]

1. Sample Preparation and Extraction:

-

Grind the fungal culture or contaminated grain sample to a fine powder.

-

Extract the mycotoxins with a suitable solvent mixture (e.g., acetonitrile/water, 84:16 v/v).[18]

-

Clean up the extract using a solid-phase extraction (SPE) column (e.g., Mycosep®) to remove interfering compounds.

2. Derivatization:

-

Evaporate the cleaned extract to dryness under a stream of nitrogen.

-

Derivatize the trichothecenes to increase their volatility and improve their chromatographic properties. A common derivatizing agent is a silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20]

3. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the trichothecen derivatives on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to achieve optimal separation.

-

Detect and quantify the trichothecenes using mass spectrometry, typically in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Use a labeled internal standard for accurate quantification.

Analysis of Trichothecenes by HPLC

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of trichothecenes.[21][22]

1. Sample Preparation and Extraction:

-

Follow the same extraction and cleanup procedures as for GC-MS analysis.

2. HPLC Analysis:

-

Inject the cleaned extract into the HPLC system.

-

Separate the trichothecenes on a C18 reversed-phase column.

-

Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the trichothecenes using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). For some trichothecenes lacking a strong chromophore, derivatization may be necessary for UV detection.

Conclusion

The this compound biosynthesis pathway in Fusarium species represents a complex and tightly regulated metabolic network that is central to the production of a diverse array of mycotoxins. A comprehensive understanding of this pathway, from the kinetics of its key enzymes to the intricate signaling cascades that govern its expression, is essential for the development of novel strategies to control mycotoxin contamination in agriculture and to harness the potential of these compounds in drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this critical biosynthetic pathway. Continued research in this area will undoubtedly lead to new insights and innovative solutions to the challenges posed by these potent fungal metabolites.

References

- 1. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRI6 and TRI10 play different roles in the regulation of deoxynivalenol (DON) production by cAMP signalling in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A protoplast generation and transformation method for soybean sudden death syndrome causal agents Fusarium virguliforme and F. brasiliense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. scispace.com [scispace.com]

- 20. New GC-MS Method for Mycotoxin Analysis [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Trichodiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodiene, a volatile sesquiterpene hydrocarbon, represents the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins. These mycotoxins are produced by a variety of fungal genera, most notably Fusarium, and pose a significant threat to agriculture and food safety due to their potent toxicity. Understanding the biosynthesis, isolation, and characterization of this compound is paramount for developing strategies to mitigate trichothecene contamination and for exploring its potential as a biomarker for fungal presence. This technical guide provides an in-depth overview of the discovery and isolation of this compound from fungal sources, detailing the biosynthetic pathway, experimental protocols for its extraction and purification, and methods for its structural elucidation.

Introduction

The discovery of this compound was a pivotal moment in understanding the biosynthesis of trichothecene mycotoxins. These complex sesquiterpenoid epoxides are potent inhibitors of eukaryotic protein synthesis and are responsible for various mycotoxicoses in humans and animals. This compound itself is not toxic, but its detection can serve as an indicator of the potential for trichothecene production by fungi. This guide will delve into the technical aspects of working with this important biomarker.

The Biosynthesis of this compound

The formation of this compound from the primary metabolite farnesyl pyrophosphate (FPP) is the first committed step in the biosynthesis of all trichothecenes.[1] This crucial cyclization reaction is catalyzed by the enzyme this compound synthase, encoded by the Tri5 gene.[2]

Enzymatic Conversion of Farnesyl Pyrophosphate

This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that facilitates a complex carbocation-mediated cyclization cascade.[3][4] The enzyme utilizes a divalent metal cation, typically Mg2+, as a cofactor to assist in the ionization of the diphosphate group from FPP, initiating the cyclization process.[2]

The biosynthetic pathway from FPP to this compound is a key regulatory point in trichothecene production and a potential target for inhibitory strategies.

Isolation and Purification of this compound from Fungal Cultures

The isolation of this compound from fungal cultures requires a multi-step approach involving fungal cultivation, extraction, and chromatographic purification.

Fungal Strains and Culture Conditions

Various Fusarium species are known producers of trichothecenes and, consequently, this compound. Fusarium sporotrichioides and Fusarium graminearum are commonly used for this purpose.[5][6] Optimal culture conditions for trichothecene production, and therefore this compound accumulation, can vary between species and strains but generally involve specific media compositions and incubation parameters.

Table 1: Exemplary Fungal Strains and Culture Media for this compound Production

| Fungal Species | Medium | Incubation Conditions | Reference |

| Fusarium sporotrichioides | GYEP (Glucose, Yeast Extract, Peptone) | 3 days, liquid culture | [3] |

| Fusarium graminearum | YG Medium (Yeast Extract, Glucose) | Agar plates | [6] |

| Fusarium solani M-1-1 | 5% Glucose, 0.1% Peptone, 0.1% Yeast Extract | 5 days, shake culture, 24-27°C | [7] |

Experimental Protocol: Fungal Culture and Extraction

This protocol provides a general framework for the cultivation of Fusarium species and subsequent extraction of this compound.

1. Inoculum Preparation:

-

Grow the desired Fusarium strain on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C to obtain a sporulating culture.

-

Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., GYEP or a defined synthetic medium) with the spore suspension.

-

Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for the specific fungal strain (e.g., 25-28°C, 150-200 rpm) for the desired duration (typically 3-7 days).

3. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

-

The volatile nature of this compound allows for its extraction from both the culture filtrate and the mycelium.

-

Liquid-Liquid Extraction of Culture Filtrate: Extract the filtrate with an equal volume of a non-polar solvent such as n-pentane or ethyl acetate.[8][9] Repeat the extraction three times.

-

Solid-Liquid Extraction of Mycelium: Lyophilize the mycelium and grind it to a fine powder. Extract the powdered mycelium with a suitable solvent (e.g., ethyl acetate) using a Soxhlet apparatus or by sonication.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure at a low temperature (e.g., 30°C) to avoid loss of the volatile this compound.

Experimental Protocol: Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

1. Column Preparation:

-

Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane).

2. Sample Loading and Elution:

-

Dissolve the concentrated crude extract in a minimal amount of the starting mobile phase (e.g., n-hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Fraction Analysis and Pooling:

-

Analyze the collected fractions to identify those containing pure this compound.

-

Pool the pure fractions and concentrate them as described previously.

Structural Elucidation and Quantitative Analysis

The identification and quantification of isolated this compound rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of the volatile this compound.[10][11] The compound is separated from other components in the extract on a gas chromatography column and subsequently identified based on its mass spectrum.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Program | Example: Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

The mass spectrum of this compound exhibits a characteristic fragmentation pattern, with a molecular ion peak at m/z 204.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

| 1 | 49.4 | - | - |

| 2 | 38.1 | - | - |

| 3 | 37.6 | - | - |

| 4 | 158.0 | - | - |

| 5 | 108.4 | 4.80 | m |

| 6 | 53.9 | - | - |

| 7 | 36.3 | - | - |

| 8 | 25.1 | - | - |

| 9 | 118.3 | 5.08 | m |

| 10 | 134.4 | 5.58 | m |

| 11 | 23.1 | - | - |

| 12 | 14.9 | 1.04 | s |

| 13 | 23.1 | 1.11 | s |

| 14 | - | - | - |

| 15 | - | - | - |

Note: Chemical shifts can vary slightly depending on the solvent and instrument. Data adapted from Sebald et al., 2021.[12]

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Table 4: Reported Yields of this compound from Fungal Cultures

| Fungal Strain | Culture Conditions | This compound Yield | Reference |

| E. coli expressing F. sporotrichioides Tri5 | 4.5 h induced culture | 60 µg/L | [8] |

| F. solani M-1-1 | 5 days, shake culture | Not explicitly quantified for this compound, but produced 20 mg/L T-2 toxin and 7 mg/L neosolaniol | [7] |

It is important to note that this compound is an intermediate and its concentration can be transient. For accurate quantification, the use of an internal standard is recommended.[13] Analytical standards for this compound are commercially available.[14]

Conclusion

The discovery and subsequent isolation of this compound have been instrumental in unraveling the intricate biosynthetic pathway of trichothecene mycotoxins. The methodologies outlined in this guide provide a comprehensive framework for researchers to cultivate trichothecene-producing fungi, extract and purify this compound, and perform its structural and quantitative analysis. A thorough understanding of these techniques is essential for advancing research in mycotoxicology, fungal secondary metabolism, and the development of novel strategies to ensure food and feed safety. Further research into the regulation of this compound biosynthesis and its role in fungal-plant interactions will continue to be a critical area of investigation.

References

- 1. rsc.org [rsc.org]

- 2. uniprot.org [uniprot.org]

- 3. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Trichothecene Mycotoxins by Fusarium Species in Shake Culture | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. hpc-standards.com [hpc-standards.com]

A Technical Guide to the Identification and Cloning of Trichodiene Synthase Gene (Tri5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trichodiene synthase gene (Tri5) encodes the enzyme responsible for the first dedicated step in the biosynthesis of trichothecene mycotoxins.[1][2][3] These sesquiterpenoid compounds are of significant interest to the agricultural and pharmaceutical industries due to their phytotoxic and cytotoxic activities. This guide provides an in-depth overview of the methodologies for the identification, cloning, and functional analysis of the Tri5 gene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction to this compound Synthase (Tri5)

This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the bicyclic hydrocarbon this compound.[4][5] This reaction is the initial and rate-limiting step in the biosynthesis of all trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichoderma, Stachybotrys, and Myrothecium.[1][2][6] The Tri5 gene is a key target for understanding and potentially manipulating trichothecene production.

The enzyme belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[5] The catalytic mechanism involves the Mg²⁺-dependent ionization of FPP to an allylic cation, followed by a complex series of cyclizations and rearrangements to yield this compound.[1][4]

Trichothecene Biosynthetic Pathway

The biosynthesis of trichothecenes is a multi-step process involving a cluster of genes, with Tri5 initiating the pathway. The subsequent modifications of the this compound skeleton are catalyzed by a series of cytochrome P450 monooxygenases, acetyltransferases, and other enzymes.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. uniprot.org [uniprot.org]

- 3. Development and Use of a Reverse Transcription-PCR Assay To Study Expression of Tri5 by Fusarium Species In Vitro and In Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. Screening of fungi for the presence of the this compound synthase encoding sequence by hybridization to the Tri5 gene cloned from Fusarium poae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Trichodiene: A Deep Dive into its Early Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene, a volatile sesquiterpene hydrocarbon, holds a significant position in the realm of natural products as the biogenetic precursor to the trichothecane family of mycotoxins.[1][2] These mycotoxins are produced by various fungal genera, notably Fusarium, and are of considerable interest due to their potent biological activities. The initial determination of this compound's chemical structure was a critical first step in understanding the biosynthesis of these complex secondary metabolites. This technical guide delves into the early studies that defined the chemical architecture of this compound, providing a historical and scientific perspective for researchers in natural product chemistry and drug development.

While the seminal work on the structure elucidation of this compound was conducted by Nozoe and Machida in 1970, access to the original publication and the specific quantitative data from their degradation and spectroscopic analyses is limited in currently available public databases. This guide, therefore, focuses on the established structure and the subsequent studies that have confirmed and expanded upon this foundational work.

The Chemical Structure of this compound

The accepted chemical structure of this compound is (4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene.[3] This bicyclic structure features a cyclohexene ring fused to a cyclopentane ring with several key stereochemical features.

Molecular Formula: C₁₅H₂₄[3]

Molecular Weight: 204.35 g/mol [3]

Confirmation of Structure Through Synthesis

Biosynthesis of this compound

A significant body of research has focused on the biosynthesis of this compound, which marks the first committed step in the formation of trichothecenes.[4] Understanding this pathway is crucial for efforts to control mycotoxin contamination and to potentially harness these biosynthetic pathways for the production of novel compounds.

The Role of this compound Synthase

The cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to this compound is catalyzed by the enzyme this compound synthase (Tri5).[4] This enzyme belongs to the terpene cyclase family and has been extensively studied. The gene encoding this compound synthase has been isolated and characterized, and the recombinant enzyme has been produced and its activity studied in detail.

Experimental Protocol: In Vitro Assay for this compound Synthase Activity

A representative protocol for assaying the activity of this compound synthase involves the following steps:

-

Enzyme Preparation: Purified recombinant this compound synthase is used for the assay.

-

Reaction Mixture: A typical reaction mixture contains the enzyme in a buffered solution (e.g., Tris-HCl), MgCl₂ as a required cofactor, and the substrate, farnesyl pyrophosphate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is quenched, and the product, this compound, is extracted with an organic solvent such as hexane or ethyl acetate.

-

Analysis: The extracted this compound is then identified and quantified using gas chromatography-mass spectrometry (GC-MS).

Visualizing the Biosynthetic Pathway

The biosynthesis of this compound from farnesyl pyrophosphate is a complex cyclization reaction. The following diagram illustrates the initial step in the trichothecene biosynthetic pathway.

Caption: The enzymatic conversion of farnesyl pyrophosphate to this compound by this compound synthase.

Conclusion

The elucidation of the chemical structure of this compound was a pivotal moment in the study of trichothecene mycotoxins. While the specific experimental details of the initial 1970 study by Nozoe and Machida remain elusive in readily accessible literature, the proposed structure has been unequivocally confirmed through numerous total syntheses and extensive biosynthetic studies. The understanding of this compound's structure and its formation by this compound synthase continues to be a cornerstone for research into the mitigation of mycotoxin contamination and the exploration of the diverse biological activities of the trichothecane family of natural products. Future archival research may yet uncover the detailed experimental data from the pioneering work that first defined this important molecule.

References

- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C15H24 | CID 114857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The Cyclization of Farnesyl Pyrophosphate to Trichodiene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, the parent hydrocarbon of the trichothecene family of mycotoxins. This crucial step is catalyzed by this compound synthase, a well-characterized sesquiterpene cyclase. Understanding the intricate mechanism of this enzyme is pivotal for the development of targeted inhibitors and for harnessing its biosynthetic capabilities.

Introduction to this compound Biosynthesis

The biosynthesis of nearly 100 different trichothecene toxins and antibiotics in various fungal genera, such as Fusarium, commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to this compound.[1][2][3] This reaction is the first committed step in the pathway and is catalyzed by the enzyme this compound synthase (TRI5).[2][3] this compound synthase is a homodimeric protein with a subunit molecular weight of approximately 45 kDa.[4] The enzyme belongs to the family of terpenoid cyclases, which are known for their ability to generate a vast diversity of cyclic products from acyclic isoprenoid diphosphates.[1][5] The reaction requires a divalent metal cation, typically Mg²⁺, as a cofactor for catalysis.[4][6]

The Catalytic Mechanism of this compound Synthase

The conversion of FPP to this compound is a complex multi-step process involving several carbocationic intermediates within the enzyme's active site. The generally accepted mechanism, supported by extensive mechanistic and site-directed mutagenesis studies, proceeds as follows:

-

Initiation: The reaction is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, forming an allylic carbocation.[1][7]

-

Isomerization: This is followed by a rearrangement to the tertiary allylic isomer, (3R)-nerolidyl diphosphate ((3R)-NPP), which has been confirmed as an intermediate in the reaction.[1][8][9]

-

Second Ionization and Cyclization: A second ionization event leads to the formation of the bisabolyl cation.[1][10]

-

Ring Closures and Rearrangements: Subsequent intramolecular cyclizations and a final deprotonation yield the bicyclic product, this compound.[1]

A key feature of this compound synthase is a ligand-induced conformational change. The binding of the substrate (FPP) or the product pyrophosphate (PPi) triggers a conformational change that closes the active site cleft.[1][5][11] This sequestration of the active site from the solvent is crucial for protecting the highly reactive carbocationic intermediates during the cyclization cascade.[1][5]

Key Active Site Residues and Quantitative Analysis

Site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues involved in substrate binding and catalysis. This compound synthase possesses two highly conserved metal-binding motifs:

-

Aspartate-Rich Motif (D¹⁰⁰DXXD): Residues Asp100 and Asp101 in this motif are crucial for chelating Mg²⁺ ions, which in turn coordinate the diphosphate moiety of the substrate.[4][6] Mutating these residues to glutamate (D100E, D101E) significantly increases the Kₘ and reduces the kcat, highlighting their importance in both substrate binding and catalysis.[4][6]

-

NSE/DTE Motif (N²²⁵DXXSXXXE): This second metal ion-binding site also plays a role in coordinating a Mg²⁺ ion.[7]

Additionally, a highly conserved basic region, ³⁰²DRRYR³⁰⁶, has been shown to be critical. Arg304 is particularly important for catalysis, as its mutation to lysine (R304K) results in a dramatic increase in Kₘ and a severe reduction in kcat.[12] Tyr305 also contributes to substrate binding, as evidenced by the increased Kₘ of the Y305F mutant.[12]

Steady-State Kinetic Parameters

The following tables summarize the steady-state kinetic parameters for wild-type this compound synthase and several key mutants.

Table 1: Kinetic Parameters for Wild-Type and Aspartate-Rich Region Mutants

| Enzyme | Metal Ion | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Wild-Type | Mg²⁺ | 0.087 | 0.054 | 6.2 x 10⁵ |

| D100E | Mg²⁺ | 1.1 | 0.0028 | 2.5 x 10³ |

| D101E | Mg²⁺ | 1.3 | 0.0035 | 2.7 x 10³ |

| D104E | Mg²⁺ | 0.11 | 0.045 | 4.1 x 10⁵ |

| Wild-Type | Mn²⁺ | 0.49 | 0.015 | 3.1 x 10⁴ |

| D100E | Mn²⁺ | 1.3 | 0.0038 | 2.9 x 10³ |

| D101E | Mn²⁺ | 1.3 | 0.0035 | 2.7 x 10³ |

| Data compiled from references[4][6][13]. |

Table 2: Kinetic Parameters for Base-Rich Region and Other Mutants

| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Relative kcat/Kₘ |

| Wild-Type | 0.42 | 0.063 | 1.0 |

| R304K | 11 | 0.0003 | 0.00018 |

| Y305F | 3.1 | 0.054 | 0.12 |

| Y305T | 34 | 0.0005 | 0.0001 |

| Y295F | 0.38 | 0.045 | 0.79 |

| Data compiled from references[7][12]. Note: Assay conditions may vary between studies, affecting absolute values. |

Product Distribution of Mutants

Mutations in the active site not only affect the kinetic efficiency but can also alter the product profile, leading to the formation of anomalous sesquiterpenes. This highlights the role of the active site in chaperoning the reaction intermediates towards a specific product outcome. For instance, the D100E and D101E mutants produce several additional sesquiterpene hydrocarbons besides this compound.[4][6]

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound synthase.

Overexpression and Purification of this compound Synthase

Recombinant this compound synthase is typically overexpressed in Escherichia coli BL21(DE3) cells harboring an appropriate expression vector (e.g., pZW03).[4][12][14]

-

Culture Growth: Grow transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 1.2-1.4.[12]

-

Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 20°C) for several hours.

-

Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA). Lyse the cells by sonication or French press.[12]

-

Purification:

-

Centrifuge the lysate to remove cell debris.

-

Subject the supernatant to a series of column chromatography steps. A typical scheme involves anion exchange (e.g., DEAE-Sepharose), followed by hydrophobic interaction (e.g., Phenyl-Sepharose), and a final anion exchange step.[12]

-

Monitor protein purity at each stage by SDS-PAGE.

-

Pool fractions with the highest specific activity and concentrate using ultrafiltration.

-

Enzyme Activity Assay

The activity of this compound synthase is determined by measuring the conversion of radiolabeled substrate, [1-³H]FPP, to the hydrocarbon product.

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 100-200 µL containing:

-

10 mM Tris-HCl, pH 7.8

-

5 mM MgCl₂

-

15% glycerol

-

5 mM β-mercaptoethanol

-

A range of [1-³H]FPP concentrations (e.g., 0.025–60 μM)[7]

-

-

Initiation: Start the reaction by adding a predetermined optimal concentration of purified enzyme.

-

Incubation: Incubate at 30°C for a set time, ensuring the reaction remains in the linear range.

-

Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA in NaOH). Extract the sesquiterpene products with an organic solvent like n-pentane or hexane.

-

Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting to determine the amount of product formed.

-

Data Analysis: Calculate kinetic parameters (Kₘ and kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Product Identification by GC-MS

The identity of the sesquiterpene products is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Preparative Scale Incubation: Set up a larger scale reaction (e.g., 4 mL) containing buffer, MgCl₂, glycerol, β-mercaptoethanol, FPP (50–500 μM), and a larger amount of purified enzyme (e.g., 1 mg).[7][14] Overlay the aqueous phase with n-pentane.[7][14]

-

Incubation and Extraction: Incubate at 30°C for 3-20 hours.[7][14] Extract the products by collecting the pentane layer.

-

Purification and Concentration: Pass the pentane extract through a small silica gel column to remove polar impurities.[7][14] Carefully concentrate the purified extract under reduced pressure.[7]

-

GC-MS Analysis: Analyze the concentrated sample on a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

Inhibition of this compound Synthase

Targeting this compound synthase is a viable strategy for controlling trichothecene production. Several classes of inhibitors have been investigated:

-

Substrate Analogs: Fluorinated analogs of FPP, such as 10-fluorofarnesyl diphosphate, act as potent competitive inhibitors, with a Kᵢ of 16 nM.[13]

-

Mechanism-Based Inhibitors: The 10-cyclopropylidene analog of FPP has been shown to be a mechanism-based inhibitor.[15]

-

Carbocation Intermediate Analogs: Aza-analogs of the bisabolyl cation intermediate are effective competitive inhibitors, but interestingly, their binding often requires the presence of inorganic pyrophosphate (PPi).[10][14] For example, R-azabisabolene exhibits an induced inhibition constant of 2.6 μM in the presence of PPi.[14]

Conclusion and Future Directions

The cyclization of farnesyl pyrophosphate by this compound synthase is a cornerstone of trichothecene biosynthesis. Decades of research have illuminated its complex catalytic mechanism, the architecture of its active site, and the roles of key residues. This knowledge provides a robust foundation for the rational design of inhibitors to mitigate mycotoxin contamination in agriculture and food production. Furthermore, the plasticity of the enzyme's active site, revealed through mutagenesis studies, suggests potential for its application in synthetic biology to generate novel sesquiterpenoid scaffolds for drug discovery and other biotechnological applications. Future research will likely focus on leveraging this deep mechanistic understanding for protein engineering efforts and the discovery of novel, potent, and specific inhibitors.

References

- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. This compound synthase. Probing the role of the highly conserved aspartate-rich region by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitors and anomalous substrates of this compound synthase - ProQuest [proquest.com]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound synthase. Substrate specificity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound synthase: mechanism-based inhibition of a sesquiterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Mycotoxin Synthesis: A Technical Guide to the Role of Trichodiene in Trichothecene Formation

For Immediate Release

A Deep Dive into the Core of Trichothecene Mycotoxin Biosynthesis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of trichodiene in the intricate biosynthetic pathway of trichothecene mycotoxins. These sesquiterpenoid mycotoxins, produced by various fungal genera, notably Fusarium, pose a significant threat to agriculture, food safety, and animal and human health. Understanding the initial and rate-limiting steps of their formation is paramount for the development of effective mitigation strategies and potential therapeutic interventions. This document outlines the enzymatic conversion of a common fungal metabolite into the dedicated precursor of all trichothecenes, details the regulatory mechanisms governing this crucial step, and provides in-depth experimental protocols for its study.

The Gateway to Toxicity: this compound Biosynthesis

The biosynthesis of all trichothecene mycotoxins commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the volatile sesquiterpene, this compound.[1][2] This reaction is the first committed step in the pathway, effectively diverting FPP from other essential metabolic routes, such as sterol biosynthesis, towards the production of these potent toxins.[3]

The enzymatic catalyst for this critical transformation is This compound synthase , encoded by the TRI5 gene.[2][4] This enzyme belongs to the terpene cyclase family and orchestrates a complex carbocation-driven cyclization cascade to yield the unique tricyclic structure of this compound.[3] The activity of this compound synthase is a key determinant of the overall flux through the trichothecene pathway and, consequently, the level of mycotoxin contamination.

The Trichothecene Biosynthetic Pathway at a Glance

The formation of trichothecenes is a multi-step process involving a series of enzymatic modifications to the initial this compound scaffold. Following its synthesis, this compound undergoes a series of oxygenations, isomerizations, and cyclizations, ultimately leading to the diverse array of trichothecene structures, including well-known mycotoxins like T-2 toxin and deoxynivalenol (DON).[1][5] A simplified overview of the initial steps of this pathway is presented below.

Quantitative Insights into this compound Synthase Activity

The efficiency of this compound synthase is a critical factor in determining the rate of trichothecene production. The kinetic parameters of this enzyme have been characterized in several Fusarium species.

| Enzyme | Substrate/Cofactor | KM | Organism | Reference |

| This compound Synthase (Tri5) | Farnesyl pyrophosphate | 62 nM | Fusarium sporotrichioides | [4] |

| This compound Synthase (Tri5) | Mg2+ | 78 nM | Fusarium sporotrichioides | [4] |

| This compound Synthase (Tri5) | Mn2+ | 84.8 nM | Fusarium sporotrichioides | [4] |

Regulation of this compound Synthesis: A Complex Network

The expression of the TRI5 gene, and consequently the production of this compound, is tightly regulated by a complex network of transcription factors and signaling pathways. This regulation allows the fungus to modulate trichothecene production in response to various environmental cues.

Key regulatory genes, including TRI6 and TRI10, are located within the TRI gene cluster alongside TRI5.[6] Tri6 is a pathway-specific transcription factor that binds to the promoter regions of other TRI genes, including TRI5, to activate their expression.[6] Tri10 is also a positive regulator, although its precise mechanism of action is less clear.[6] Environmental factors such as pH, nitrogen availability, and the presence of specific plant-derived compounds can influence the expression of these regulatory genes, thereby controlling the entire trichothecene biosynthetic pathway.[6][7]

Experimental Protocols

This compound Synthase Activity Assay

This protocol is adapted from methodologies described for the characterization of this compound synthase from Fusarium sporotrichioides.[8]

Materials:

-

Purified this compound synthase

-

[1-3H]Farnesyl pyrophosphate (radiolabeled substrate)

-

Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol

-

n-Pentane (HPLC grade)

-

Silica gel for column chromatography

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a glass test tube by combining the assay buffer and the desired concentration of [1-3H]FPP (typically in the range of 0.025–60 μM).

-

Initiate the reaction by adding a predetermined optimal concentration of purified this compound synthase to the reaction mixture. The enzyme concentration should be such that less than 10% of the substrate is consumed during the incubation period to ensure linear reaction kinetics.

-

Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.

-

Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).

-

Stop the reaction and extract the product by vortexing the tube.

-

Separate the n-pentane layer containing the radiolabeled this compound.

-

To remove any unreacted substrate, pass the n-pentane extract through a small silica gel column.

-

Transfer a known aliquot of the purified n-pentane extract to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled this compound produced per unit time.

TRI5 Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for quantifying TRI5 gene expression levels in Fusarium species.[9][10]

Materials:

-

Fusarium mycelia grown under desired conditions

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Primers specific for the TRI5 gene and a reference gene (e.g., translation elongation factor-1 alpha, EF1A)

Procedure:

-

RNA Extraction: Harvest fungal mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. Each reaction should contain the appropriate amounts of SYBR Green master mix, forward and reverse primers for either TRI5 or the reference gene, and the synthesized cDNA template. Include no-template controls for each primer set.

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both the TRI5 and the reference gene. Calculate the relative expression of TRI5 using the ΔΔCt method, normalizing to the expression of the reference gene.

Extraction and Quantification of Trichothecenes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure for the analysis of trichothecenes in cereal matrices.[11][12]

Materials:

-

Ground cereal sample

-

Extraction solvent: Acetonitrile/water mixture (e.g., 84:16 v/v) with 1% formic acid

-

Salts for QuEChERS extraction (e.g., MgSO4, NaCl, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., octadecyl silica (C18) and primary-secondary amine (PSA))

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical standards for the trichothecenes of interest

-

Isotopically labeled internal standards

Procedure:

-

Extraction: Weigh a known amount of the ground sample into a centrifuge tube. Add the extraction solvent and the QuEChERS salts. Vortex vigorously and then centrifuge to separate the phases.

-

Clean-up (d-SPE): Transfer an aliquot of the supernatant to a new tube containing the d-SPE sorbents. Vortex and centrifuge.

-

Analysis: Filter the cleaned-up extract and inject a portion into the LC-MS/MS system.

-

LC Separation: Separate the trichothecenes using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.

-

MS/MS Detection: Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for each trichothecene and the internal standards.

-

Quantification: Create a calibration curve using the analytical standards. Quantify the trichothecenes in the samples by comparing their peak areas to those of the calibration standards, using the internal standards to correct for matrix effects and variations in recovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 8. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Trichodiene Synthase from Fusarium sporotrichioides: A Technical Guide

Authored by: Gemini AI

Abstract

Trichodiene synthase (EC 4.2.3.6), encoded by the Tri5 (formerly Tox5) gene, is a key sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of trichothecene mycotoxins in Fusarium sporotrichioides and other fungi. This enzyme facilitates the conversion of farnesyl diphosphate (FPP) to this compound, the parent hydrocarbon of all trichothecenes. Due to its pivotal role in the production of these potent inhibitors of eukaryotic protein synthesis, this compound synthase has been a subject of extensive research. This technical guide provides an in-depth overview of the initial characterization of this compound synthase from Fusarium sporotrichioides, detailing its biochemical properties, purification protocols, kinetic parameters, and its position within the broader trichothecene biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in mycotoxin biosynthesis, enzyme mechanisms, and potential targets for antifungal therapies.

Introduction

Fusarium sporotrichioides is a filamentous fungus notorious for producing a variety of trichothecene mycotoxins, such as T-2 toxin, which pose a significant threat to agriculture and animal health. The biosynthesis of these complex sesquiterpenoid epoxides is initiated by the cyclization of the primary metabolite farnesyl diphosphate. This compound synthase is the enzyme responsible for this crucial cyclization reaction.[1][2] The initial characterization of this enzyme has been fundamental to understanding the intricate biochemistry of trichothecene production. This guide synthesizes the foundational research on this compound synthase, presenting its biochemical and genetic attributes, detailed experimental procedures for its study, and its role in the metabolic pathway leading to trichothecene synthesis.

Gene Identification and Expression

The gene encoding this compound synthase, designated Tri5 (also known as Tox5), has been successfully isolated and sequenced from Fusarium sporotrichioides.[3] Initial attempts to express the native gene in Escherichia coli yielded an inactive polypeptide with a higher than expected molecular weight.[4] This observation led to the discovery of a 60-nucleotide intron within the coding sequence.[4] Subsequent removal of this intron from the open reading frame enabled the successful expression of active, recombinant this compound synthase in E. coli, paving the way for detailed structural and functional studies.[4] Overexpression systems have been developed to produce the enzyme at levels constituting 20-30% of the total soluble protein in E. coli.[5]

Biochemical Properties and Quantitative Data

This compound synthase from Fusarium sporotrichioides is a dimeric enzyme with each subunit having a molecular weight of approximately 45 kDa.[6] The enzyme's activity is dependent on a divalent metal cation, with magnesium (Mg²⁺) being the preferred cofactor.[6] Manganese (Mn²⁺) can substitute for Mg²⁺ to some extent, but it becomes inhibitory at higher concentrations.[6] The optimal pH for enzyme activity is in the neutral to slightly alkaline range.[3][6]

Table 1: Biochemical and Kinetic Parameters of this compound Synthase

| Parameter | Value | Reference(s) |

| Molecular Weight (Subunit) | ~45 kDa | [6] |

| Quaternary Structure | Dimer | [6] |

| Optimal pH | 6.75 - 7.75 | [3][6] |

| Cofactor Requirement | Mg²⁺ (preferred), Mn²⁺ | [6] |

| Kₘ for Farnesyl Diphosphate | 0.062 - 0.065 µM | [3][6] |

| Kₘ for Mg²⁺ | 0.078 - 0.1 mM | [3][6] |

| Kₘ for Mn²⁺ | 84.8 nM | [3] |

Experimental Protocols

Purification of Recombinant this compound Synthase

The following protocol describes the purification of recombinant this compound synthase from an E. coli overexpression system.[5][7]

a. Cell Lysis and Crude Extract Preparation:

-

Harvest E. coli cells expressing recombinant this compound synthase by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂, 5 mM β-mercaptoethanol, and 15% glycerol).

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the soluble recombinant this compound synthase.

b. Ammonium Sulfate Precipitation (Optional):

-

Gradually add solid ammonium sulfate to the crude extract to a desired saturation percentage.

-

Stir for a period to allow protein precipitation.

-

Centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal amount of buffer.

c. Chromatographic Purification:

-

Anion Exchange Chromatography:

-

Load the crude or partially purified enzyme solution onto an anion exchange column (e.g., Q Sepharose) equilibrated with the appropriate buffer.

-

Wash the column to remove unbound proteins.

-

Elute the bound this compound synthase using a salt gradient (e.g., NaCl).

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Adjust the salt concentration of the enzyme fraction from the previous step (e.g., to 1.5 M ammonium sulfate).

-

Load the sample onto a HIC column (e.g., methyl-HIC) equilibrated with a high-salt buffer.

-

Elute the enzyme by decreasing the salt concentration in the buffer.

-

-

Gel Filtration Chromatography:

-

Load the concentrated enzyme fraction onto a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

-

Elute with a suitable buffer to obtain the purified dimeric this compound synthase.

-

This compound Synthase Enzyme Assay

This protocol outlines a common method for assaying the activity of this compound synthase.[8]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol).

-

Add the substrate, [1-³H]farnesyl diphosphate, to the buffer at various concentrations (e.g., 0.025–60 µM) for kinetic analysis.

-

-

Enzyme Reaction:

-

Add a known amount of purified this compound synthase to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).

-

Overlay the reaction mixture with an organic solvent like n-pentane to capture the volatile this compound product.

-

-

Product Extraction and Analysis:

-

Vortex the mixture to extract the this compound into the organic phase.

-

Separate the organic layer.

-

The amount of radioactive this compound can be quantified by scintillation counting.

-

For product identification, the extracted product can be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Synthase Characterization

The following diagram illustrates the general workflow for the cloning, expression, purification, and characterization of this compound synthase.

Trichothecene Biosynthetic Pathway

The cyclization of farnesyl diphosphate to this compound is the initial step in a complex biosynthetic pathway that leads to the formation of various trichothecene mycotoxins. This pathway involves a series of oxygenations, isomerizations, and acylations catalyzed by a suite of enzymes encoded by the Tri gene cluster.

References

- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overproduction of soluble this compound synthase from Fusarium sporotrichioides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the sesquiterpene cyclase this compound synthetase from Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Blueprint of Trichodiene Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene, a volatile bicyclic sesquiterpene, serves as the biosynthetic precursor to the trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichothecium, and Myrothecium.[1] The intricate stereochemistry of this compound is established by the enzyme this compound synthase, which catalyzes the complex cyclization of the achiral substrate farnesyl pyrophosphate (FPP).[2][3] Understanding the precise stereochemical control exerted by this enzyme is paramount for elucidating the mechanisms of terpenoid biosynthesis and for the potential bioengineering of novel compounds. This technical guide provides a comprehensive overview of the core stereochemical events in this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Catalytic Cascade: From Acyclic Precursor to Bicyclic Product

The biosynthesis of this compound from FPP is a remarkable enzymatic process involving a cascade of carbocationic intermediates and rearrangements, all orchestrated within the active site of this compound synthase.[2][4] The overall transformation is initiated by the ionization of FPP, a step that is dependent on the presence of divalent metal cations, typically Mg²⁺.[3]

The currently accepted mechanism involves several key stereochemical steps:

-

Isomerization of Farnesyl Pyrophosphate (FPP) to (3R)-Nerolidyl Pyrophosphate (NPP): The reaction is initiated by the ionization of FPP to form an allylic carbocation.[2][5] This is followed by a syn-allylic rearrangement where the pyrophosphate moiety is recaptured at C3, leading to the formation of the chiral intermediate, (3R)-nerolidyl pyrophosphate.[6][7] This isomerization is a crucial step that sets the stereochemistry for the subsequent cyclization. Isotopic labeling studies have confirmed that this isomerization is the rate-limiting step in the chemical catalysis.[8][9]

-

Cyclization of (3R)-NPP to the Bisabolyl Cation: The (3R)-NPP intermediate then undergoes another ionization, followed by an anti-allylic displacement, where the C1 of the molecule attacks C6, to form the first six-membered ring and the pivotal bisabolyl carbocation intermediate.[2][6][7] The enzyme active site acts as a template, guiding the folding of the substrate to ensure the correct proximity and orientation for this cyclization.[2]

-

Further Cyclization and Rearrangements: The bisabolyl carbocation undergoes a subsequent intramolecular cyclization between C7 and C11 to form the five-membered ring, generating a bicyclic carbocation.[10] This is followed by a 1,4-hydride shift and two successive 1,2-methyl migrations.[4][10]

-

Deprotonation to Yield this compound: The final step is the stereospecific removal of a proton from C12 by a basic residue in the active site, or possibly by the pyrophosphate anion, to yield the final product, this compound.[4][5]

The overall stereochemical course from FPP to this compound proceeds with a net retention of configuration at C1 of the farnesyl pyrophosphate precursor.[6]

Quantitative Analysis of this compound Synthase Activity

The catalytic efficiency of this compound synthase has been characterized through steady-state and pre-steady-state kinetic analyses. These studies provide valuable insights into the rate-limiting steps of the reaction and the effects of mutations on catalytic function.

| Parameter | Wild-Type this compound Synthase | D101E Mutant | N225D Mutant | S229T Mutant | Y295F Mutant | Reference |

| kcat (s⁻¹) | 0.09 (at 15°C), 0.32 (at 30°C) | ~0.03 (at 15°C) | Decreased 28-fold | Decreased 9-fold | Nearly identical to wild-type | [8][11][12] |

| Km (nM) | 78 (at 15°C), 90 (at 30°C) | - | Increased 6-fold | Increased 77-fold | Nearly identical to wild-type | [11][12] |

| kcat/Km (M⁻¹s⁻¹) | - | - | Diminished 177-fold | Diminished 708-fold | - | [12] |

| Single-turnover rate (s⁻¹) | 3.5 - 3.8 (at 15°C) | Depressed by a factor of 100 | - | - | - | [8][9] |

| Burst phase rate (kb, s⁻¹) | 4.2 (at 15°C) | - | - | - | - | [8] |

| Deuterium Isotope Effect (¹⁴C-FPP) | 1.11 ± 0.06 | - | - | - | - | [8][11] |

Table 1: Summary of Kinetic Parameters for Wild-Type and Mutant this compound Synthases.

Pre-steady-state kinetic analysis has revealed that the release of this compound from the enzyme's active site is the overall rate-limiting step, being significantly slower than the chemical catalysis itself.[8][11] The single-turnover rate is approximately 40 times faster than the steady-state catalytic rate.[8][9]

Experimental Protocols

The elucidation of the stereochemical pathway of this compound biosynthesis has relied on a combination of enzymatic assays, isotopic labeling studies, and structural biology techniques.

Enzyme Assay for this compound Synthase Activity

This protocol is adapted from methods described for determining the kinetic parameters of this compound synthase.[12]

Materials:

-

Purified this compound synthase (wild-type or mutant)

-

[1-³H]Farnesyl pyrophosphate (radiolabeled substrate)

-

Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol

-

n-pentane (HPLC grade)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a range of [1-³H]FPP concentrations (e.g., 0.025–60 μM).

-

Determine the optimal enzyme concentration by incubating a fixed amount of radiolabeled substrate with varying concentrations of the enzyme.

-

Initiate the reaction by adding the optimal concentration of this compound synthase to the reaction mixture.

-

Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 3-20 hours).[2]

-

Stop the reaction and extract the this compound product into the n-pentane layer.

-

Transfer a known aliquot of the n-pentane layer to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of radioactive this compound produced using a scintillation counter.

-

Calculate the initial reaction velocities and determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation using non-linear least-squares methods.[11]

Stereochemical Analysis using Isotopic Labeling

This generalized protocol is based on classic experiments that determined the stereochemistry of the cyclization.[6]

Materials:

-

Stereospecifically labeled FPP precursors (e.g., (1R)-[1-³H, 12,13-¹⁴C]FPP and (1S)-[1-³H, 12,13-¹⁴C]FPP)

-

Purified this compound synthase

-

Reaction buffer and extraction solvents as described above

-

Degradation reagents to determine the position of the isotopic labels in the product.

-

Analytical instrumentation for determining isotopic ratios (e.g., scintillation counting, mass spectrometry).

Procedure:

-

Incubate each stereospecifically labeled FPP isomer separately with this compound synthase under standard assay conditions.

-

Isolate and purify the resulting labeled this compound.

-

Perform chemical degradation of the labeled this compound to determine the location and stereochemistry of the tritium label. For example, specific chemical reactions can be used to selectively remove protons from certain positions of the molecule.

-

Analyze the isotopic content (e.g., ³H/¹⁴C ratio) of the degradation products to deduce the stereochemical course of the enzymatic reaction. The retention or loss of the tritium label provides information about the stereochemistry of bond formation and proton removal.[6]

Product Identification and Analysis

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Authentic this compound standard

Procedure:

-

Extract the sesquiterpene products from the enzymatic reaction with an organic solvent like n-pentane.

-

Concentrate the extract.

-

Inject the concentrated sample into the GC-MS system.

-

Separate the different sesquiterpene products based on their retention times on the GC column.

-

Identify this compound and any side products by comparing their mass spectra and retention times to those of authentic standards.[2]

Visualizing the Pathway and Experimental Logic

To better illustrate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: The biosynthetic pathway of this compound from farnesyl pyrophosphate.

Caption: A logical workflow for the experimental analysis of this compound biosynthesis.

Conclusion

The stereochemistry of this compound biosynthesis is a testament to the remarkable precision of enzymatic catalysis. Through a series of carefully controlled carbocationic reactions, this compound synthase transforms an achiral, flexible substrate into a rigid, stereochemically complex bicyclic product. The elucidation of this pathway has been made possible by a combination of kinetic studies, elegant isotopic labeling experiments, and structural biology. The knowledge gained from studying this system not only deepens our fundamental understanding of terpene biosynthesis but also provides a foundation for the future development of novel bioactive compounds through enzyme engineering and synthetic biology approaches. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery.

References